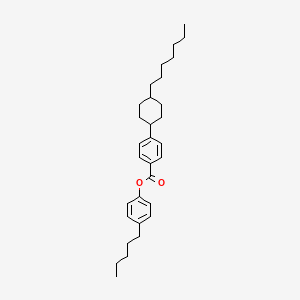

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Beschreibung

FT-IR Spectroscopy

Key absorption bands (theoretical):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1700–1750 | C=O stretch (ester carbonyl) |

| 1450–1500 | C=C aromatic stretching |

| 2850–2950 | C-H stretches (aliphatic chains) |

The absence of hydroxyl (-OH) or amine (-NH) peaks confirms the ester’s stability and purity.

NMR Spectroscopy

¹H NMR signals (predicted):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.5–8.0 | Singlet | Aromatic protons (benzoate) |

| 4.2–4.5 | Quartet | OCH₂ (ester linkage) |

| 1.2–1.8 | Multiplet | Cyclohexane and pentyl/heptyl chains |

The trans configuration of the cyclohexyl group results in distinct splitting patterns for adjacent protons, aiding stereochemical confirmation.

Mass Spectrometry

Key fragments (m/z):

| Fragment | m/z | Assignment |

|---|---|---|

| Molecular ion | 448.68 | [M]⁺ (C₃₁H₄₄O₂) |

| Heptyl loss | 340.26 | [M - C₇H₁₄]⁺ |

| Pentyl loss | 374.32 | [M - C₅H₁₁]⁺ |

Fragmentation patterns highlight the stability of the ester linkage and preferential cleavage of aliphatic chains.

Computational Modeling of Trans-Cyclohexyl Substituent Orientation

Molecular mechanics and density functional theory (DFT) calculations reveal that the trans configuration minimizes torsional strain in the cyclohexyl ring. The heptyl chain’s equatorial positioning reduces steric clashes with the benzoate ester, stabilizing the molecule in its ground state.

Key computational insights :

| Parameter | Value |

|---|---|

| LogP | 9.27 |

| XlogP3 | 11.8 |

| PSA (Polar Surface Area) | 26.3 Ų |

The high lipophilicity (LogP > 9) and low polarity (PSA ~26 Ų) suggest poor aqueous solubility and strong hydrophobic interactions, consistent with liquid crystal behavior.

Eigenschaften

IUPAC Name |

(4-pentylphenyl) 4-(4-heptylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O2/c1-3-5-7-8-10-12-25-13-17-27(18-14-25)28-19-21-29(22-20-28)31(32)33-30-23-15-26(16-24-30)11-9-6-4-2/h15-16,19-25,27H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMTWVKHRCXBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633048 | |

| Record name | 4-Pentylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81929-47-7 | |

| Record name | 4-Pentylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-(trans-4-heptylcyclohexyl)benzoic Acid

The key intermediate, 4-(trans-4-heptylcyclohexyl)benzoic acid, is synthesized through the following steps:

- Grignard Reaction: Starting from 4-alkylcyclohexanone and 3- or 4-bromobenzene derivatives, a Grignard reagent is prepared and reacted to form 4-alkyl-1-phenylcyclohexanol intermediates.

- Hydrogenation: The alcohol intermediate is hydrogenated using noble metal catalysts (Pt, Pd, Rh) or Raney nickel to obtain a mixture of cis- and trans-4-alkyl-1-phenylcyclohexane.

- Friedel-Crafts Acylation: The trans isomer is isolated and subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to yield 4-(trans-4-heptylcyclohexyl)acetophenone.

- Oxidation: The acetophenone is oxidized using sodium hypobromite in a water/dioxane mixture to produce the target benzoic acid derivative.

- Purification: The acid is recrystallized from acetic acid or toluene to obtain a pure crystalline product.

This sequence ensures the selective formation of the trans isomer with the heptyl substituent on the cyclohexyl ring.

Conversion of Acid to Acid Chloride

The purified 4-(trans-4-heptylcyclohexyl)benzoic acid is converted to its acid chloride derivative by reaction with thionyl chloride:

- The acid and thionyl chloride are refluxed together, typically at 50°C for 1–2 hours.

- Excess thionyl chloride is removed by distillation under reduced pressure.

- The resulting acid chloride is dissolved in anhydrous toluene for subsequent esterification.

Esterification with 4-Pentylphenol

The acid chloride is reacted with 4-pentylphenol to form the ester 4-pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate:

- Reaction Conditions: The acid chloride solution is added dropwise to a stirred solution of 4-pentylphenol and a base such as pyridine or triethylamine in dry toluene.

- Temperature: The mixture is maintained at 60°C for 1–2 hours to ensure complete esterification.

- Workup: After reaction completion, the mixture is washed sequentially with acid, base, and water to remove impurities and neutralize residual reagents.

- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

- Chromatography: The crude product is purified by silica gel column chromatography using toluene as the eluent.

- Recrystallization: Final purification is achieved by recrystallization from a toluene-heptane or benzene solvent system to yield colorless crystalline ester.

Summary of Reaction Scheme

| Step | Reactants / Intermediates | Reagents / Conditions | Product / Notes |

|---|---|---|---|

| 1 | 4-Heptylcyclohexanone + bromobenzene derivative | Grignard reagent formation, then reaction | 4-Heptyl-1-phenylcyclohexanol |

| 2 | 4-Heptyl-1-phenylcyclohexanol | Catalytic hydrogenation (Pt, Pd, Rh, Raney Ni) | cis/trans 4-Heptyl-1-phenylcyclohexane mixture |

| 3 | trans isomer of above | Friedel-Crafts acylation with acetyl chloride | 4-(trans-4-heptylcyclohexyl)acetophenone |

| 4 | Acetophenone derivative | Oxidation with sodium hypobromite | 4-(trans-4-heptylcyclohexyl)benzoic acid |

| 5 | Benzoic acid derivative | Reaction with thionyl chloride | Acid chloride intermediate |

| 6 | Acid chloride + 4-pentylphenol | Esterification in pyridine/toluene at 60°C | This compound |

| 7 | Crude ester product | Purification by chromatography and recrystallization | Pure crystalline product |

Research Findings and Notes

- The selective preparation of the trans isomer is critical for the liquid crystalline properties of the final compound.

- The use of thionyl chloride for acid chloride formation is preferred due to its efficiency and mild conditions.

- Pyridine acts as both a solvent and a base to neutralize the hydrogen chloride generated during esterification.

- Chromatographic purification using silica gel and toluene as the eluent provides effective separation of byproducts.

- Recrystallization solvents are chosen to optimize yield and purity, with toluene-heptane mixtures commonly used.

- The melting point and thermal properties of the final ester are consistent with literature values, confirming successful synthesis.

Analyse Chemischer Reaktionen

Key Steps

-

Mechanism :

Hydrolysis

| Condition | Products | Notes | Source |

|---|---|---|---|

| Acidic (HCl/H₂O) | 4-(trans-4-heptylcyclohexyl)benzoic acid + 4-pentylphenol | Reversible reaction | |

| Basic (NaOH) | Sodium benzoate + 4-pentylphenoxide | Irreversible saponification |

Transesterification

| Reagents | Products | Application | Source |

|---|---|---|---|

| Alcohol (R-OH), acid | New ester (R-O-CO-Ar) + 4-pentylphenol | Liquid crystal synthesis |

Thermal Stability and Degradation

Under elevated temperatures (>150°C), degradation occurs via oxidation of the cyclohexyl chain:

| Condition | Major Degradation Products | Pathway | Source |

|---|---|---|---|

| 150°C (air) | Cyclohexanol, ketones, carboxylic acids | Radical oxidation | |

| 200°C (inert atmosphere) | Biphenyl derivatives | De-esterification |

-

Implications : Degradation products may exhibit environmental persistence, as observed in studies of structurally similar liquid crystal monomers .

Environmental and Biological Reactivity

-

Bioaccumulation : The trans-cyclohexyl group increases hydrophobicity (log Kow ≈ 8.2), raising bioaccumulation potential .

-

Toxicity : Analogous compounds dysregulate genes involved in lipid metabolism (e.g., PDK4, THRSP) at concentrations ≥2 units/mL .

Comparative Analysis with Structural Analogs

| Compound | Reactivity Difference | Source |

|---|---|---|

| 4-Pentylphenyl 4-methylbenzoate | Lower thermal stability | |

| Fluorinated cyclohexyl benzoates | Enhanced electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membrane interactions and lipid bilayer research.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in biological research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations :

- Chain Length and Phase Transitions : Longer alkyl chains (e.g., heptyl in the target compound) increase melting points and nematic-to-isotropic transition temperatures compared to shorter chains (ethyl or butyl) .

- Polar Groups : The nitrile group in PCH5 enhances dielectric anisotropy (~Δε = +15) compared to benzoate esters (~Δε = +5–8), making nitriles superior for high-performance LCDs .

- Fluorine Substitution: The cyano-fluorophenyl group in CAS 90937-41-0 improves optical transparency and reduces rotational viscosity, critical for fast-switching displays .

Phase Behavior and Stability

Table 2: Phase Transition Data (Selected Compounds)

Key Findings :

Biologische Aktivität

4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is a compound of interest in the field of materials science, particularly in the study of liquid crystals. Its unique structural properties contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoate functional group, which is known to influence its interactions with biological systems.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzoate derivatives, including:

- Anti-inflammatory properties : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial effects : Some benzoates exhibit antimicrobial activity against a range of pathogens, making them candidates for further investigation as potential therapeutic agents.

- Anticancer potential : Preliminary studies suggest that certain structural analogs can induce apoptosis in cancer cells, warranting further exploration into their mechanisms.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Interaction with cellular receptors : The compound may bind to specific receptors or enzymes involved in inflammatory pathways.

- Modulation of signaling pathways : By influencing signaling cascades, it could alter cellular responses associated with inflammation and cancer progression.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that related benzoate compounds reduced the expression of TNF-alpha and IL-6 in macrophages, indicating potential anti-inflammatory effects. This suggests that this compound could similarly modulate inflammatory responses.

-

Antimicrobial Studies :

- Research has shown that derivatives with similar structures exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This positions this compound as a candidate for further antimicrobial research.

-

Anticancer Research :

- In vitro studies indicated that certain benzoate derivatives can induce apoptosis in breast cancer cell lines via caspase activation. This raises the possibility that this compound may share similar anticancer properties.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification between 4-(trans-4-heptylcyclohexyl)benzoic acid and 4-pentylphenol. Key steps include:

- Using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product.

- Optimization parameters: Temperature (60–80°C), solvent (dry dichloromethane or THF), and stoichiometric excess of the phenol component to drive the reaction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization relies on:

- NMR spectroscopy : Compare H and C NMR peaks with literature data for trans-cyclohexyl and benzoate moieties (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.5 ppm) .

- Mass spectrometry : Validate molecular weight (expected [M+H] ~505.6 g/mol) using high-resolution MS .

- Infrared spectroscopy : Confirm ester C=O stretch (~1720 cm) and absence of residual -OH bands .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Based on analog SDS data (e.g., ):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers investigate the mesophase behavior of this compound for liquid crystal applications?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., crystal-to-smectic) by heating/cooling cycles (rate: 5°C/min) .

- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., focal conic for smectic phases) using a temperature-controlled stage .

- X-ray diffraction : Confirm layer spacing in liquid crystalline phases (e.g., smectic A vs. C) .

Q. What computational strategies can predict the dielectric anisotropy of this compound in nematic phases?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moment components (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate orientational order parameters using software like GROMACS, incorporating force fields for aromatic/cyclohexyl groups .

- Validation : Compare computed results with experimental dielectric measurements (e.g., using capacitance cells) .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Replicate experiments : Verify decomposition temperatures (TGA/DSC) under inert vs. oxidative atmospheres .

- Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting stability .

- Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem, NIST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.